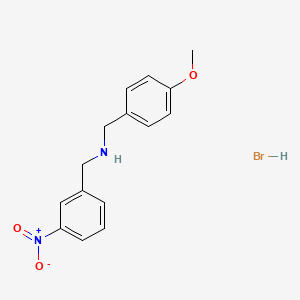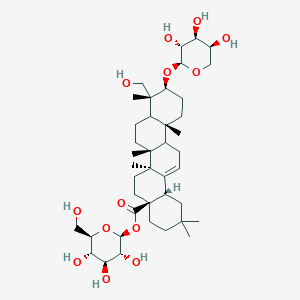
3-Ara-28-Glu Hederagenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ara-28-Glu Hederagenin is a natural pentacyclic triterpenoid compound derived from hederagenin. It is characterized by the presence of arabinose and glucose sugar moieties attached to the hederagenin backbone. This compound is found in various medicinal plants and has been studied for its diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ara-28-Glu Hederagenin typically involves the glycosylation of hederagenin with arabinose and glucose. The reaction conditions often include the use of glycosyl donors and catalysts to facilitate the attachment of the sugar moieties to the hederagenin structure. Common reagents used in these reactions include glycosyl halides and Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound involves the extraction of hederagenin from plant sources, followed by chemical modification to attach the arabinose and glucose units. The process includes purification steps to isolate the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ara-28-Glu Hederagenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
3-Ara-28-Glu Hederagenin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various derivatives with enhanced biological activities.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: The compound is utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3-Ara-28-Glu Hederagenin involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting Proliferation: The compound inhibits the proliferation of cancer cells by targeting signaling pathways such as PI3K/AKT and NF-κB.
Inducing Apoptosis: It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
3-Ara-28-Glu Hederagenin is unique due to its specific sugar moieties and the resulting pharmacological activities. Similar compounds include:
Hederagenin: The parent compound without the sugar modifications.
Glycosylated Hederagenin Derivatives: Other derivatives with different sugar units attached.
Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities.
These similar compounds share some pharmacological properties but differ in their specific activities and applications due to structural variations.
Propriétés
Numéro CAS |
39524-13-5 |
|---|---|
Formule moléculaire |
C41H66O13 |
Poids moléculaire |
767.0 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C41H66O13/c1-36(2)13-15-41(35(50)54-34-32(49)30(47)29(46)24(18-42)52-34)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(53-33-31(48)28(45)23(44)19-51-33)38(4,20-43)25(37)9-12-40(26,39)6/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |
Clé InChI |
UCVNVSOIAFGLPL-UUWFFIQNSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
SMILES isomérique |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2986131.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide](/img/structure/B2986136.png)

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2986141.png)
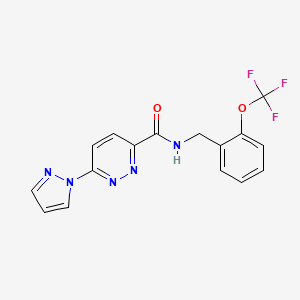
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2986143.png)

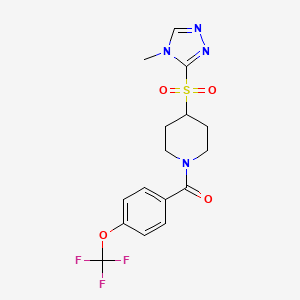
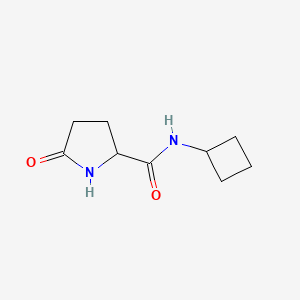
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986149.png)

